2-Methyl-2H-indazole-3-carbaldehyde is a substituted indazole derivative characterized by a carbaldehyde group at the 3-position and a methyl group at the 2-position of the indazole ring. While it is not naturally occurring, it serves as a valuable building block in organic synthesis, particularly for creating more complex heterocyclic compounds with potential biological activities. []
2-Methyl-2H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family, characterized by its unique structure and functional groups. Indazoles are bicyclic compounds that consist of a five-membered ring fused to a six-membered aromatic ring, making them significant in various chemical and biological applications. This particular derivative features a methyl group at the 2-position and a formyl group at the 3-position, which contribute to its reactivity and potential applications in medicinal chemistry.
The compound can be synthesized through several established methods, primarily involving the functionalization of indazole derivatives. The synthesis often involves starting materials such as indoles or substituted hydrazones, which undergo various chemical transformations to yield 2-methyl-2H-indazole-3-carbaldehyde.
2-Methyl-2H-indazole-3-carbaldehyde is classified as an indazole derivative, specifically a substituted indazole with an aldehyde functional group. It is categorized under heterocyclic compounds due to the presence of nitrogen atoms in its structure.
The synthesis of 2-methyl-2H-indazole-3-carbaldehyde can be achieved through several methods:
The synthesis typically requires precise control over temperature, pressure, and reaction times to achieve high yields. For instance, the nitrosation step may necessitate low temperatures to prevent decomposition of sensitive intermediates .
The molecular formula for 2-methyl-2H-indazole-3-carbaldehyde is , with a molecular weight of approximately 164.17 g/mol.
2-Methyl-2H-indazole-3-carbaldehyde can participate in various chemical reactions due to its functional groups:
The reactivity of the compound is influenced by the presence of both the electron-withdrawing aldehyde group and the electron-donating methyl group, which can affect reaction pathways and product distributions .
The mechanism of action for 2-methyl-2H-indazole-3-carbaldehyde primarily revolves around its interactions in biological systems:
Research indicates that certain indazole derivatives exhibit selective activity against protozoan infections, suggesting that 2-methyl-2H-indazole-3-carbaldehyde could have similar applications pending further investigation into its mechanisms .
Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are commonly used for characterization, confirming structural integrity and purity .
The indazole nucleus serves as a critical pharmacophore in kinase inhibition due to its ability to occupy ATP-binding pockets through hydrogen bonding and hydrophobic interactions. 2-Methyl-2H-indazole-3-carbaldehyde (CAS 34252-54-5) functions as a versatile precursor to potent kinase inhibitors, with its formyl group enabling efficient derivatization into pharmacologically active molecules. Brominated derivatives like 5-bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 1251023-52-5) demonstrate enhanced targeting capabilities against tyrosine kinases, particularly in oncology therapeutics [8]. The molecular architecture allows for:
Table 1: Kinase Inhibitor Precursors Derived from 2-Methylindazole-3-carbaldehyde
Derivative | CAS Number | Target Kinases | Molecular Weight |
---|---|---|---|
5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | 1251023-52-5 | VEGFR, PDGFR | 239.072 g/mol [8] |
7-(2,6-Dioxopiperidin-3-yl)-2-methyl-2H-indazole-3-carbaldehyde | 2925087-80-3 | Cereblon-containing E3 ligase | 271.27 g/mol [1] |
3-Formyl indazoles exhibit exceptional bioisosteric properties, serving as efficient replacements for benzimidazole, indole, and quinazoline systems while maintaining target affinity. The 2-methyl-2H-indazole-3-carbaldehyde scaffold demonstrates superior metabolic stability compared to analogous indoles due to decreased CYP450-mediated oxidation at the N-methylated position [8]. Key advantages include:
The development of indazole-containing drugs has progressed from simple cytotoxic agents to sophisticated targeted therapies. First-generation indazole drugs established proof-of-concept for the scaffold's druggability, while second-generation molecules like axitinib (FDA-approved 2012) demonstrated the therapeutic impact of optimized indazole derivatives in oncology. Contemporary research leverages 2-methyl-2H-indazole-3-carbaldehyde as:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0